Potent GABAA Receptor Binding Affinity via 8-Fluoro Bioisostere
The 8-fluoroimidazo[1,2-a]pyridine core enables the design of highly potent GABAA receptor ligands. A derivative containing this core (Ligand 3 in the study) acts as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine-containing compound. This derivative demonstrated sub-nanomolar binding affinity (Ki) for the human GABAA receptor alpha-1/beta-3/gamma-2 subtype [1].
| Evidence Dimension | Binding Affinity (Ki) at GABAA α1β3γ2 receptor |
|---|---|
| Target Compound Data | 0.200 nM (for a derivative containing the 8-fluoroimidazo[1,2-a]pyridine core) |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidine analog (implied comparator in bioisosteric design study) |
| Quantified Difference | Not explicitly quantified in this dataset, but the study establishes the 8-fluoroimidazo[1,2-a]pyridine ring as a physicochemical mimic of imidazo[1,2-a]pyrimidine, enabling this high potency. |
| Conditions | Displacement of [3H]Ro 15-1788 from human GABA-A α1 receptor plus β3-γ2 expressed in mouse L(tk-) cells. |
Why This Matters
This data validates the utility of the 8-fluoro scaffold in generating high-affinity ligands for a key neurological target, a property not guaranteed for other 8-substituted analogs.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50179929 (derivative of 8-fluoroimidazo[1,2-a]pyridine) at GABAA receptor subunit alpha-1/beta-3/gamma-2. Ki: 0.200 nM. (Data curated from ChEMBL). View Source
